2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol
Overview
Description
2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Drug Synthesis
Heterocyclic compounds play a critical role in the synthesis of pharmaceuticals due to their complex structures and diverse chemical properties. A key example includes the synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. These compounds are valuable for creating a variety of pharmacologically active molecules. The unique reactivity of certain precursors offers mild reaction conditions for generating versatile cynomethylene dyes and other derivatives, indicating the potential utility of complex heterocycles in drug development and synthetic chemistry (Gomaa & Ali, 2020).
Antioxidant Capacity and Applications
The study of antioxidants, particularly those involving heterocyclic structures, has significant implications in medicine, pharmacy, and food engineering. Techniques such as ABTS and DPPH assays are crucial for determining the antioxidant capacity of compounds, which is essential for understanding their potential health benefits and applications in preventing oxidative stress-related diseases. The reactivity and interactions of antioxidants, including heterocyclic compounds, with radicals offer insights into designing more effective antioxidant therapies and food preservatives (Munteanu & Apetrei, 2021).
Applications in Organic Light-Emitting Diodes (OLEDs)
Heterocyclic compounds are also pivotal in the development of materials for organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors, for instance, highlight the utility of heterocycles in optoelectronics. These materials serve as active components in OLED devices, showcasing the versatility of heterocyclic compounds in creating advanced materials for electronic applications (Squeo & Pasini, 2020).
properties
IUPAC Name |
2-[[5-(hydroxymethyl)-2-(3-morpholin-4-ylpropylamino)benzimidazol-1-yl]methyl]-6-methylpyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-16-3-6-21(29)19(24-16)14-27-20-5-4-17(15-28)13-18(20)25-22(27)23-7-2-8-26-9-11-30-12-10-26/h3-6,13,28-29H,2,7-12,14-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMDOUSCVLDOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN2C3=C(C=C(C=C3)CO)N=C2NCCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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